3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine is an organic compound that features a furan ring, which is a five-membered aromatic ring with one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate amines under controlled conditions. For instance, the radical bromination of a methyl group followed by a reaction with triethyl phosphite and subsequent condensation with benzaldehyde derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield saturated amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.
Industry: It is used in the synthesis of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations that enhance or modify its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A derivative of furan with similar structural features.
3-(Furan-2-yl)propenoic acid: Another furan derivative with a different functional group.
5-Hydroxymethylfurfural: A furan compound derived from biomass with various applications.
Uniqueness
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both amine and furan functionalities.
Eigenschaften
Molekularformel |
C9H13NO |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-N,2-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-8(7-10-2)6-9-4-3-5-11-9/h3-6,10H,7H2,1-2H3/b8-6+ |
InChI-Schlüssel |
WVYYCDPBVIQHGR-SOFGYWHQSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CO1)/CNC |
Kanonische SMILES |
CC(=CC1=CC=CO1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.